molecular formula C13H20N4O3S2 B5874678 N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide

N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide

Cat. No.: B5874678
M. Wt: 344.5 g/mol
InChI Key: HLMIEIFBFBEMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as AHCC-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AHCC-1 belongs to the class of piperazinecarbothioamide compounds and is known to possess anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor known to play a crucial role in inflammation and cancer progression. This compound also inhibits the activation of MAPK and PI3K/Akt pathways, leading to reduced cancer cell proliferation and enhanced apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess potent antioxidant activity, leading to reduced oxidative stress in cells. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, this compound has been shown to enhance the immune system's function by increasing the production of cytokines such as IFN-γ and IL-12.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide possesses several advantages for laboratory experiments, including its high yield and purity, potent biological activity, and low toxicity. However, this compound's limitations include its high cost and limited availability, which can limit its use in large-scale experiments.

Future Directions

Several future directions can be explored in N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide research, including the development of novel formulations for enhanced bioavailability and targeted delivery. Additionally, further studies are needed to investigate this compound's potential in combination therapies with other anticancer agents. Furthermore, more studies are needed to investigate this compound's potential in treating other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a novel compound that possesses potent biological activity and has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its anticancer, anti-inflammatory, and antioxidant properties and has shown promising results in laboratory experiments. Further research is needed to explore this compound's full potential in treating various diseases and to develop novel formulations for enhanced bioavailability and targeted delivery.

Synthesis Methods

N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide can be synthesized using a multi-step process involving the reaction of 4-aminobenzenesulfonamide with 2-bromoethanol, followed by the reaction with piperazine and carbon disulfide. The product obtained is then treated with hydrochloric acid to yield this compound in high yield and purity.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, this compound has been shown to possess potent anticancer activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to enhance the immune system's function, leading to improved cancer cell killing.

Properties

IUPAC Name

4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S2/c14-22(19,20)12-3-1-11(2-4-12)15-13(21)17-7-5-16(6-8-17)9-10-18/h1-4,18H,5-10H2,(H,15,21)(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMIEIFBFBEMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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